molecular formula C11H12Br2N2O5 B103682 Bromamphenicol CAS No. 16803-75-1

Bromamphenicol

Cat. No.: B103682
CAS No.: 16803-75-1
M. Wt: 412.03 g/mol
InChI Key: UWOHGNMWBGIRAQ-RKDXNWHRSA-N
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Mechanism of Action

Target of Action

Bromamphenicol primarily targets the Dr hemagglutinin structural subunit in Escherichia coli . This protein plays a crucial role in the bacterial cell’s ability to adhere to surfaces and form biofilms, which are essential for bacterial survival and virulence.

Mode of Action

It is known to interact with its target protein, potentially altering its function and disrupting the bacteria’s ability to adhere to surfaces and form biofilms . This disruption could lead to a decrease in bacterial virulence and survival.

Result of Action

The result of this compound’s action is likely a decrease in the bacteria’s ability to form biofilms and adhere to surfaces . This could lead to a reduction in bacterial survival and virulence, potentially making the bacteria more susceptible to the immune system or other antibacterial treatments.

Chemical Reactions Analysis

Bromamphenicol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include brominating agents for substitution reactions, hydrogen gas and catalysts for reduction reactions, and oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Bromamphenicol is similar to other chloramphenicol analogues, such as chloramphenicol and thiamphenicol. this compound is unique due to the presence of the dibromoacetamide group, which distinguishes it from other analogues . This structural modification affects its binding interactions with bacterial ribosomes and its overall antibiotic activity .

Similar compounds include:

This compound’s unique structure and properties make it a valuable compound for scientific research and the development of new antibiotics.

Properties

IUPAC Name

2,2-dibromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOHGNMWBGIRAQ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Br)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Br)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876333
Record name DIBROMOAMPHENICOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16803-75-1, 17371-30-1
Record name Bromamphenicol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07492
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIBROMOAMPHENICOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Bromamphenicol interact with its target and what are the downstream effects?

A1: Similar to Chloramphenicol, this compound targets bacterial ribosomes, specifically the peptidyl transferase center within the 50S ribosomal subunit [, ]. This interaction inhibits protein synthesis by preventing peptide bond formation [].

Q2: What is the structural relationship between this compound and Chloramphenicol, and how does this impact activity?

A2: this compound is a structural analog of Chloramphenicol, where a bromine atom replaces the nitro group in the Chloramphenicol structure []. This substitution influences its binding affinity to the bacterial ribosome. Research suggests that the presence of the bromine atom in this compound allows for a more extensive interaction with the Dr adhesin (DraE), a virulence factor found in certain bacteria []. This interaction highlights this compound's potential as a tool for studying bacterial adhesion and virulence.

Q3: Are there any studies investigating the structure-activity relationship (SAR) of this compound and its derivatives?

A3: While dedicated SAR studies on this compound itself are limited in the provided research, a study analyzing the interaction between DraE and Chloramphenicol derivatives, including this compound, offers valuable insights []. This research suggests that specific functional groups within the Chloramphenicol scaffold are crucial for binding to DraE []. Modifying these functional groups could potentially lead to the development of novel compounds with altered activity and selectivity profiles.

Q4: What analytical methods are typically employed to study this compound?

A4: X-ray crystallography is a key technique used to investigate the interaction of this compound with its target []. This method provides high-resolution structural information, allowing researchers to visualize the binding mode and identify key interactions between this compound and the target molecule.

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